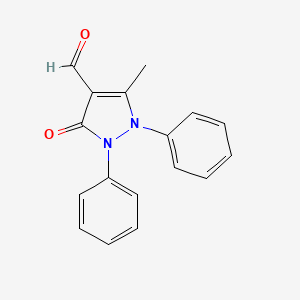![molecular formula C16H15N3 B5658924 2,3-dimethyl-6-[4-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B5658924.png)
2,3-dimethyl-6-[4-(1H-pyrazol-5-yl)phenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2,3-dimethyl-6-[4-(1H-pyrazol-5-yl)phenyl]pyridine" belongs to the category of pyrazolo[3,4-b]pyridines, a class of heterocyclic aromatic compounds that have attracted considerable attention due to their structural diversity and potential for various applications in pharmaceuticals and materials science. These compounds are known for their unique chemical and physical properties, making them valuable in synthetic organic chemistry and drug design (Zonouz et al., 2010).
Synthesis Analysis
Synthesis of pyrazolo[3,4-b]pyridine derivatives, including "2,3-dimethyl-6-[4-(1H-pyrazol-5-yl)phenyl]pyridine," typically involves multicomponent reactions that allow for the efficient assembly of the heterocyclic core. These methods offer advantages such as high yields, operational simplicity, and the ability to introduce various substituents onto the heterocyclic framework. For instance, the Hantzsch reaction has been modified for the synthesis of related compounds, illustrating the versatility of synthetic strategies for these heterocycles (Dzvinchuk, 2007).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by the presence of pyrazole and pyridine rings, which can adopt various conformations depending on the substituents and intermolecular interactions present. Crystallographic studies reveal that these compounds can form hydrogen-bonded dimers and exhibit complex supramolecular arrangements, such as chains and sheets, facilitated by hydrogen bonding and π-π stacking interactions (Quiroga et al., 2010).
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridines, including "2,3-dimethyl-6-[4-(1H-pyrazol-5-yl)phenyl]pyridine," participate in various chemical reactions that exploit the reactivity of the pyrazole and pyridine rings. These compounds can undergo nucleophilic substitution, electrophilic addition, and cycloaddition reactions, among others. Their chemical reactivity is influenced by the nature of the substituents and the electronic properties of the heterocyclic system (Metwally et al., 2008).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-b]pyridines are determined by their molecular structure and can include a range of melting points, solubilities, and crystalline forms. These properties are crucial for their application in drug development, as they influence bioavailability and stability. Studies on related compounds have provided insights into their behavior in solid and solution states, contributing to our understanding of their physical characteristics (Bahgat et al., 2009).
Chemical Properties Analysis
The chemical properties of "2,3-dimethyl-6-[4-(1H-pyrazol-5-yl)phenyl]pyridine" and similar compounds are characterized by their acidity, basicity, and redox behavior, which are influenced by the heteroatoms and the electronic environment of the molecular framework. These properties are significant for their interactions with biological targets and their overall pharmacological activity. Research in this area focuses on understanding the relationship between structure and reactivity, aiming to design molecules with desired chemical behaviors (Wijtmans et al., 2004).
特性
IUPAC Name |
2,3-dimethyl-6-[4-(1H-pyrazol-5-yl)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-11-3-8-15(18-12(11)2)13-4-6-14(7-5-13)16-9-10-17-19-16/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWBXQKANVGZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C2=CC=C(C=C2)C3=CC=NN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5658843.png)
![4-[(dimethylamino)methyl]-1-(5,6-dimethylpyrimidin-4-yl)azepan-4-ol](/img/structure/B5658851.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide](/img/structure/B5658860.png)
![{(3R*,4R*)-1-[(7-fluoro-2-methylquinolin-4-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5658871.png)
![(cyclohexylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5658890.png)
![ethyl 4-[(2-furylmethyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5658915.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B5658923.png)

![ethyl 4-[(2-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5658935.png)

![5-[2-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5658947.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(methylamino)-2-pyrimidinyl]-3-pyrrolidinol](/img/structure/B5658953.png)
![3-{2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5658955.png)
